molecular formula C8H12O4 B12313814 Umbellularic acid

Umbellularic acid

Cat. No.: B12313814
M. Wt: 172.18 g/mol
InChI Key: YCIYREMKVHKNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of umbellularic acid involves the oxidation of umbellulone, a related compound. The process typically includes the use of reagents such as ethyl diazoacetate and ethyl a-isopropyl acrylate . The reaction conditions often involve heating and the use of solvents like chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production. This includes the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Umbellularic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to other carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or chloroform.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxy acids and esters .

Scientific Research Applications

Umbellularic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of cyclopropane-containing molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although more research is needed.

    Industry: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of umbellularic acid involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular membranes. The exact pathways and molecular targets are still under investigation, but it is known to influence oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and the presence of a cyclopropane bridge, which is less common in other similar compounds

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

1-propan-2-ylcyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C8H12O4/c1-4(2)8(7(11)12)3-5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

YCIYREMKVHKNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.